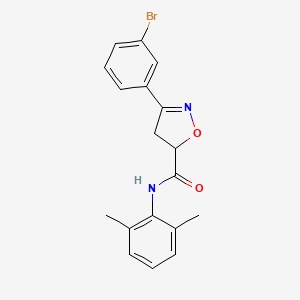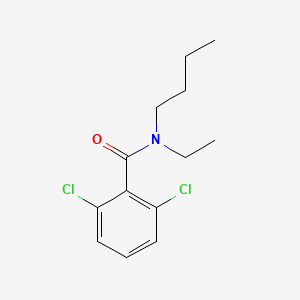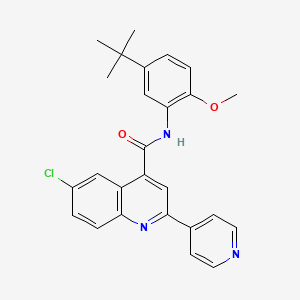
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BRP, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. BRP has been reported to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of protein kinases, the modulation of transcription factors, and the regulation of cell signaling pathways. 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to interact with various proteins, including tubulin, histone deacetylases, and heat shock proteins.
Biochemical and Physiological Effects
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been reported to exhibit various biochemical and physiological effects. In cancer research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments, including its potent activity against various diseases, its ability to interact with multiple proteins and pathways, and its potential for use in medicinal chemistry. However, there are also limitations to its use, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One potential direction is to investigate its potential as a novel therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to further explore its mechanism of action and its interactions with various proteins and pathways. Additionally, research could focus on developing more efficient synthesis methods for 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide and modifying its structure to improve its potency and selectivity.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to exhibit neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-11-5-3-6-12(2)17(11)20-18(22)16-10-15(21-23-16)13-7-4-8-14(19)9-13/h3-9,16H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJOXNVYILTWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-mercapto-5-methyl-4-oxo-3-[(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4697675.png)
![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylnicotinamide](/img/structure/B4697679.png)
![N-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B4697681.png)
![4-({[(2-benzoylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4697688.png)
![N-(4-acetylphenyl)-2-[(7,7-dimethyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B4697695.png)
![N-cyclopentyl-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4697696.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4697700.png)
![N-(2-methoxy-1-methylethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4697714.png)

![N-(3-chlorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4697731.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide](/img/structure/B4697736.png)
![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4697739.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4697762.png)